molecular formula C16H19BrN2O3 B13012959 tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13012959
M. Wt: 367.24 g/mol
InChI Key: XFQMKWOBPYMYHQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality, making these compounds attractive for drug discovery and development due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multistep processes. One efficient synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for such spirocyclic compounds often involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirooxindoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their function. This can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and bromo substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl 4-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

XFQMKWOBPYMYHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Br)NC2=O

Origin of Product

United States

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